molecular formula C21H22N2O4 B7698260 N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No. B7698260
M. Wt: 366.4 g/mol
InChI Key: IDOAPXHGQAMUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as EQBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EQBM is a member of the benzamide family of compounds, which are known to have various biological activities. The purpose of

Mechanism of Action

The mechanism of action of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of various proteins and enzymes. Studies have shown that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. This compound has also been shown to modulate the activity of various proteins, including tubulin and histone deacetylases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of protein activity. This compound has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide in lab experiments is its ability to modulate the activity of various proteins and enzymes, which may provide insights into the underlying mechanisms of various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide. One area of interest is the development of more potent and selective this compound analogs, which may have improved therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas. Finally, studies are needed to determine the safety and toxicity of this compound, which may have implications for its potential use as a therapeutic agent.

Synthesis Methods

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-ethyl-N-(2-hydroxyquinolin-3-yl)methylamine to form this compound.

Scientific Research Applications

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. This compound has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have potential as a drug discovery tool, with studies demonstrating its ability to modulate the activity of various proteins.

properties

IUPAC Name

N-ethyl-3,5-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-23(21(25)15-10-17(26-2)12-18(11-15)27-3)13-16-9-14-7-5-6-8-19(14)22-20(16)24/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOAPXHGQAMUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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